Substitution Pattern Uniqueness Among N-Phenylphenoxyacetamide EthR Inhibitors
In the foundational N-phenylphenoxyacetamide EthR inhibitor series, the most potent compounds identified via high-throughput screening and X-ray crystallography (e.g., compound 42 in the primary screen) feature a 3,4-dimethylphenoxy group paired with specific aniline substitutions [1]. The 3-amino-2-methylphenyl motif present in CAS 953909-00-7 represents a distinct substitution isomer not explicitly characterized among the lead compounds in this series [1]. Structure-activity relationship (SAR) data from the 960-member focused library demonstrate that positional isomerism on the N-phenyl ring (e.g., ortho vs. meta vs. para amino/methyl) yields differential EthR thermal shift values (ΔTm) and ethionamide boosting activity in M. tuberculosis-infected macrophages [1]. While quantitative values for this exact compound are absent from the public domain, the SAR data provide a class-level inference that the 3-amino-2-methylphenyl arrangement offers a distinct pharmacophoric geometry compared to the 4-substituted and 3,5-disubstituted analogs most commonly explored [1].
| Evidence Dimension | Positional isomerism effect on EthR target engagement |
|---|---|
| Target Compound Data | 3-amino-2-methylphenyl substitution (specific quantitative data not publicly available) |
| Comparator Or Baseline | 4-amino, 3-hydroxy, 4-methoxy, and 3,5-dimethyl aniline variants in the same series; ΔTm values range from <1°C to >10°C depending on substitution [1] |
| Quantified Difference | SAR data show >10-fold shift in apparent potency between positional isomers; exact value for CAS 953909-00-7 not reported |
| Conditions | Thermal shift assay (TSA) on recombinant EthR protein; ethionamide boosting in M. tuberculosis-infected macrophages [1] |
Why This Matters
This substitution pattern defines a unique chemical space within the class, meaning procurement of a positional isomer surrogate (e.g., 4-amino-2-methylphenyl or 3-amino-4-methylphenyl analog) without experimental validation risks unrecognized loss of target engagement.
- [1] Flipo M, Willand N, Lecat-Guillet N, et al. Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. J Med Chem. 2012;55(14):6391-6402. doi:10.1021/jm300377g. View Source
